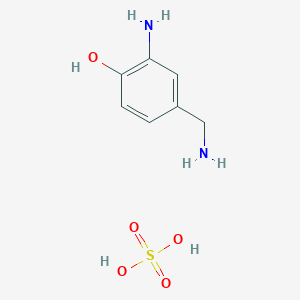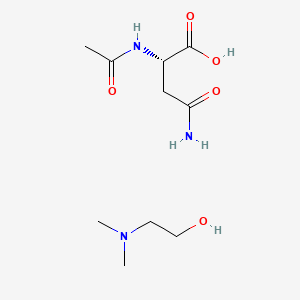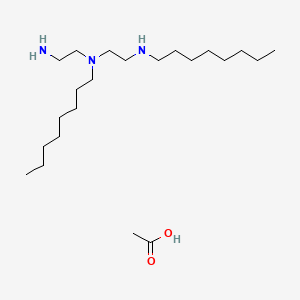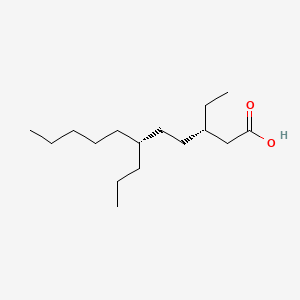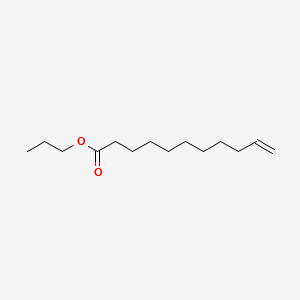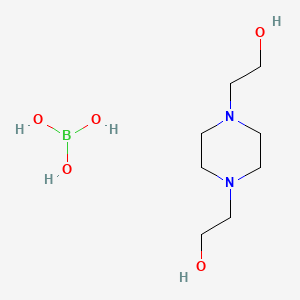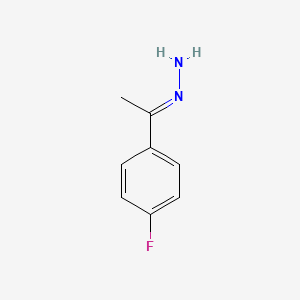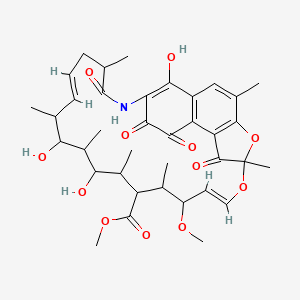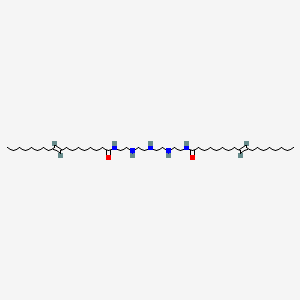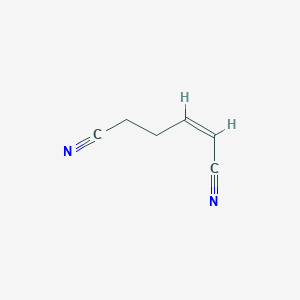
Phosphine sulfide, tris(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine sulfide, tris(2-methylphenyl)-, also known as tris(2-methylphenyl)phosphine sulfide, is an organophosphorus compound with the molecular formula C21H21PS. This compound is characterized by the presence of three 2-methylphenyl groups attached to a central phosphorus atom, which is further bonded to a sulfur atom. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Phosphine sulfide, tris(2-methylphenyl)-, can be synthesized through several methods. One common approach involves the reaction of tris(2-methylphenyl)phosphine with sulfur. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion. The general reaction can be represented as follows:
P(C7H7)3+S→P(C7H7)3S
Industrial Production Methods
In industrial settings, the production of phosphine sulfide, tris(2-methylphenyl)-, often involves large-scale reactions using similar principles. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions
Phosphine sulfide, tris(2-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tris(2-methylphenyl)phosphine.
Substitution: Various substituted phosphine sulfides depending on the reagents used.
科学的研究の応用
Phosphine sulfide, tris(2-methylphenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which phosphine sulfide, tris(2-methylphenyl)-, exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or other reactants involved.
類似化合物との比較
Similar Compounds
Tris(2-methylphenyl)phosphine: The parent compound without the sulfur atom.
Phosphine oxides: Oxidized derivatives of phosphines.
Phosphine-borane complexes: Stable intermediates used in phosphine synthesis.
Uniqueness
Phosphine sulfide, tris(2-methylphenyl)-, is unique due to its stability and ability to form stable complexes with metal ions. This makes it particularly useful in catalysis and other applications where stability and reactivity are crucial.
特性
CAS番号 |
6163-61-7 |
|---|---|
分子式 |
C21H21PS |
分子量 |
336.4 g/mol |
IUPAC名 |
tris(2-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21PS/c1-16-10-4-7-13-19(16)22(23,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
InChIキー |
JSFLCVGSTFLMBS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1P(=S)(C2=CC=CC=C2C)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


